12-Methylbenz(a)anthracen-3-ol

PAH Biomarker Metabolic Conjugation LC-MS/MS Quantitation

Research requiring accurate quantification of 12-methyl-PAH metabolites is compromised by isomer cross-reactivity. This monohydroxylated DMBA metabolite solves that gap. - **Key Differentiation**: Bay-region methyl (C12) + phenolic -OH (C3); not interchangeable with non-hydroxylated or isomer standards. - **Analytical Utility**: Specific retention time & mass transition for urine/plasma biomarker assays. - **Supply Certainty**: Analytical grade. Certified reference standard for AhR SAR and phase II metabolism studies.

Molecular Formula C19H14O
Molecular Weight 258.3 g/mol
CAS No. 16053-79-5
Cat. No. B12682378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Methylbenz(a)anthracen-3-ol
CAS16053-79-5
Molecular FormulaC19H14O
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC3=CC=CC=C13)C=CC4=C2C=CC(=C4)O
InChIInChI=1S/C19H14O/c1-12-17-5-3-2-4-13(17)10-15-7-6-14-11-16(20)8-9-18(14)19(12)15/h2-11,20H,1H3
InChIKeyNDQOBONPTUTUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Methylbenz(a)anthracen-3-ol: Monohydroxylated PAH Metabolite for Carcinogenesis Research


12-Methylbenz(a)anthracen-3-ol (12-Me-BA-3-ol) is a monohydroxylated derivative of 12-methylbenz[a]anthracene, belonging to the broader class of polycyclic aromatic hydrocarbons (PAHs). It is primarily recognized as a phenolic metabolite formed during the metabolic processing of the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) . Structurally, it features a bay-region methyl group at the C12 position and a hydroxyl group at the C3 position, a combination that profoundly influences its molecular interactions. Unlike its parent hydrocarbons, its phenolic character dictates unique conjugation chemistry and distinct analytical detection windows, making it a specific biomarker for exposure to the 12-methylbenz[a]anthracene substructure [1].

Why Unmethylated or Non-Hydroxylated Analogs Cannot Substitute


Generic substitution with simpler benz[a]anthracene (BA) or even 12-methylbenz[a]anthracene (12-Me-BA) is scientifically invalid. The single methylation at the C12 (bay-region) position dramatically alters stereoselective metabolism and genotoxicity, but the subsequent 3-hydroxylation introduces a critical functional handle for phase II detoxification (e.g., sulfation or glucuronidation) [1]. This creates two distinct points of differentiation: first, its biological activity as an AhR ligand and possible metabolite is not mimicked by non-hydroxylated counterparts; second, its analytical detection requires different protocols than its parent or methylated homologs. For instance, AhR induction equivalency factors (IEFs) among methylated BAs can vary by >100-fold, and the addition of a phenolic group further alters this potency and cellular fate [2]. Using 12-Me-BA or 3-OH-BA as a stand-in for 12-Me-BA-3-ol would therefore lead to false negatives or inaccurate quantitation in biomarker studies and erroneous activity readouts in toxicological screening.

Measurable Differentiation: Evidence for 12-Methylbenz(a)anthracen-3-ol


Phase II Metabolic Conjugation vs. Parent Hydrocarbon

The presence of a phenolic -OH group at the C3 position in 12-Me-BA-3-ol enables direct phase II enzymatic conjugation, a metabolic pathway completely unavailable to the parent hydrocarbon 12-methylbenz[a]anthracene. This chemical feature is critical for its excretion and its detection as a biomarker. While 12-Me-BA is primarily oxidized to epoxides and dihydrodiols, 12-Me-BA-3-ol can be directly sulfated or glucuronidated, yielding quantitatively distinct product profiles [1].

PAH Biomarker Metabolic Conjugation LC-MS/MS Quantitation

AhR-Mediated Activity Stratification Among Methylated Benz[a]anthracenes

In a direct head-to-head comparison of methylated benz[a]anthracenes (MeBaAs) in rat liver cells, 12-Me-BA exhibited a specific AhR induction equivalency factor (IEF) which was significantly lower than that of the most potent isomers (e.g., 6-MeBaA and 9-MeBaA had IEFs two orders of magnitude higher than BaA), but markedly higher than the unmethylated benz[a]anthracene (BaA). The introduction of a 3-hydroxyl group on 12-Me-BA (creating 12-Me-BA-3-ol) is expected to further modulate this receptor activity, a chemical distinction not quantifiable with other isomers [1].

Aryl Hydrocarbon Receptor Induction Equivalency Factor Toxicological Screening

Specific Biomarker in DMBA Bioalkylation Pathway

12-Methylbenz[a]anthracene (12-MBA) is known to undergo a bioalkylation substitution reaction in rat lung cytosol, fortified with S-adenosyl-L-methionine, to form the more potent carcinogen DMBA. The metabolic sequence involves the hydroxylation of the reactive 12-methyl group to form 12-hydroxymethyl-BA, which can be further oxidized. 12-Me-BA-3-ol represents a phenolic branch product from this pathway. This distinguishes it from non-hydroxylated 12-MBA, which serves solely as a prodrug for DMBA formation [1].

DMBA Metabolism Bioalkylation L-region Metabolism

Key Research Applications


LC-MS/MS Method Development for Exposure Biomarker Analysis

This compound serves as a critical primary reference standard for developing targeted analytical methods to quantify 3-hydroxylated PAH metabolites in biological matrices (e.g., urine, plasma). Its specific mass transition and chromatographic retention time allow analysts to differentiate it from co-eluting isomers, such as 7-hydroxy-12-methylbenz[a]anthracene, ensuring accurate exposure assessment to the 12-methyl-PAH fraction in complex mixtures like diesel exhaust or cigarette smoke [1].

AhR Activation Structure-Activity Relationship Studies

Due to the >100-fold range in AhR Induction Equivalency Factors (IEFs) among methylated benz[a]anthracene isomers, 12-Me-BA-3-ol is indispensable for comprehensive SAR modeling. Cell-based reporter gene assays require the pure compound to isolate the contribution of the C3-hydroxyl group to receptor binding, transcriptional activation, and CYP1A1 induction, preventing data gaps when modeling the toxicity of environmentally relevant PAH mixtures [2].

In Vitro Reconstitution of DMBA Detoxification Pathways

For researchers studying the chemopreventive induction of phase II enzymes (e.g., GSTs, UGTs) against DMBA-induced carcinogenesis, 12-Me-BA-3-ol is the authentic end-product standard. Its use in in vitro metabolism assays with liver microsomes or cytosol from induced vs. non-induced animals provides a direct quantitative endpoint (e.g., rate of glucuronide formation) for functional enzyme activity, a parameter that cannot be measured using the parent hydrocarbon alone [3].

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